6-(3-bromophenyl)-5H-pyrrolo[2,3-b]pyrazine
CAS No.:
Cat. No.: VC18711573
Molecular Formula: C12H8BrN3
Molecular Weight: 274.12 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C12H8BrN3 |
|---|---|
| Molecular Weight | 274.12 g/mol |
| IUPAC Name | 6-(3-bromophenyl)-5H-pyrrolo[2,3-b]pyrazine |
| Standard InChI | InChI=1S/C12H8BrN3/c13-9-3-1-2-8(6-9)10-7-11-12(16-10)15-5-4-14-11/h1-7H,(H,15,16) |
| Standard InChI Key | OCDUBFIMRNXMGM-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC(=CC(=C1)Br)C2=CC3=NC=CN=C3N2 |
Introduction
Chemical Identity and Structural Features
Core Structure and Substituent Effects
The pyrrolo[2,3-b]pyrazine scaffold consists of a bicyclic system with a pyrrole ring fused to a pyrazine moiety. The numbering convention places the bromophenyl group at the 6-position, directly influencing electronic distribution and steric interactions. The 3-bromo substitution on the phenyl ring introduces a strong electron-withdrawing effect, potentially enhancing reactivity in cross-coupling reactions and altering binding affinity in biological systems .
Synthetic Methodologies
Sonogashira Coupling-Based Synthesis
The most viable route derives from Bakherad et al.'s Pd–Cu catalyzed multicomponent reaction :
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Starting Material: 5,6-Dichloropyrazine-2,3-dicarbonitrile reacts with hydrazine to form a dihydrazino intermediate.
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Aldehyde Incorporation: Substitution with 3-bromobenzaldehyde introduces the arylideneamino group.
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Cyclization: Intramolecular Sonogashira coupling with phenylacetylene (or modified alkynes) forms the pyrrole ring.
Optimized Conditions:
| Component | Quantity/Parameter |
|---|---|
| 5,6-Dichloropyrazine-2,3-dicarbonitrile | 1.0 mmol |
| 3-Bromobenzaldehyde | 1.2 mmol |
| Phenylacetylene | 1.5 mmol |
| PdCl₂(PPh₃)₂ | 3 mol% |
| CuI | 6 mol% |
| Solvent | DMF, degassed |
| Temperature | 80°C, 10 h |
This method yields ~70–85% for analogous compounds, though bromophenyl derivatives may require longer reaction times due to steric hindrance .
Challenges and Modifications
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Alkyne Limitations: Bakherad et al. noted that aliphatic alkynes (e.g., hexyne) fail to undergo coupling, suggesting phenylacetylene is essential . Substituting with 3-bromophenylacetylene could introduce the bromine moiety directly but remains untested.
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Regioselectivity: The 3-bromo group may direct electrophilic substitution to the 4-position of the phenyl ring during cyclization, necessitating protective strategies.
Physicochemical Properties and Stability
Solubility and Crystallinity
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Solubility: Limited in polar solvents (water, ethanol) but soluble in DMF, DMSO, and dichloromethane.
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Melting Point: Estimated 240–260°C based on analogues like 6-(4-methoxyphenyl)-5H-pyrrolo[2,3-b]pyrazine (mp 218–220°C) .
Stability Profile
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Thermal Stability: Decomposition above 300°C, consistent with aromatic heterocycles.
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Light Sensitivity: Bromine’s photolability necessitates storage in amber vials to prevent debromination.
Biological Activity and Applications
CFTR Channel Activation
RP-107, a related 6-phenylpyrrolo[2,3-b]pyrazine, activates wild-type CFTR chloride channels with submicromolar affinity (EC₅₀ = 0.4 μM) . The 3-bromo substituent may enhance membrane permeability due to increased lipophilicity (clogP ≈ 3.5 vs. 2.8 for RP-107).
Future Directions and Research Gaps
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Synthetic Optimization: Screen alternative catalysts (e.g., Pd nanoparticles) to improve yields of brominated derivatives.
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Biological Screening: Prioritize assays against CFTR mutants (G551D, F508del) and cancer cell lines.
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Computational Modeling: Predict binding modes using molecular docking against CFTR and CDK2 targets.
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